molecular formula B3H3LiN3 B12614831 CID 71423202 CAS No. 909914-73-4

CID 71423202

Cat. No.: B12614831
CAS No.: 909914-73-4
M. Wt: 84.5 g/mol
InChI Key: PYYNLPAZJHHGMR-UHFFFAOYSA-N
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Description

CID 71423202 is a chemical compound registered in the PubChem database It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry

Properties

CAS No.

909914-73-4

Molecular Formula

B3H3LiN3

Molecular Weight

84.5 g/mol

InChI

InChI=1S/B3H3N3.Li/c1-4-2-6-3-5-1;/h4-6H;/q-1;+1

InChI Key

PYYNLPAZJHHGMR-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-]1N[B]N[B]N1

Origin of Product

United States

Preparation Methods

The preparation of CID 71423202 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that ensure high purity and yield. Industrial production methods focus on optimizing these reactions to achieve large-scale production while maintaining the quality and consistency of the compound. The preparation methods typically involve the use of various reagents and catalysts to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Analysis of CID 71430082: A Structurally Relevant Gold Complex

The closest indexed compound, CID 71430082 ([dichloro(cyano)methyl]-triphenylphosphanium;gold), exhibits reactivity typical of gold(I) complexes. Key reactions include:

Reaction TypeConditionsProducts/OutcomesSource
Ligand substitutionTreatment with thiols or aminesAu-S or Au-N bond formation
Redox reactionsExposure to halogens (e.g., Cl₂)Oxidation to Au(III) species
CycloadditionWith alkynes under mild conditionsGold-catalyzed alkyne functionalization

Mechanistic Insights :

  • The Au center facilitates σ-activation of alkynes, enabling regioselective additions .

  • Triphenylphosphine ligands stabilize the complex but can dissociate under electrophilic conditions .

α,β-Unsaturated Ketones (e.g., 4-(2-Ethoxyanilino)pent-3-en-2-one )

  • Nucleophilic additions : Conjugated carbonyl systems undergo Michael additions with amines or thiols.

  • Cyclopropanation : Reacts with diazo compounds to form cyclopropane derivatives.

Pyrazole Derivatives (e.g., 1-Phenyl-3-(trimethylsilyl)-1H-pyrazole )

  • Electrophilic substitution : Trimethylsilyl groups direct substitutions to the C4/C5 positions.

  • Deprotection : Fluoride ions (e.g., TBAF) cleave Si-C bonds, yielding reactive intermediates.

Methodological Recommendations for CID 71423202

If this compound is confirmed, the following approaches are advised:

  • Structural Elucidation :

    • Compare its SMILES (e.g., C1=CC=C(C=C1)[P+](C2=CC=CC=C2)...[Au] ) with PubChem’s substructure search tools .

    • Use EPA’s Chemistry Dashboard for analogs via Tanimoto similarity scoring (threshold >0.8) .

  • Reactivity Screening :

    • Test for ligand exchange (common in Au/P complexes ), redox behavior, and catalytic activity.

    • Validate using DFT calculations for transition-state modeling.

  • Biological Activity Profiling :

    • Cross-reference with Table 1 (PMC ) to predict IC₅₀ values or enzyme inhibition potential.

Data Gaps and Limitations

  • No experimental data for this compound exists in EPA’s 2012–2025 CDR listings or PubChem BioAssays .

  • EvitaChem’s entries () focus on proprietary compounds, limiting open-access comparisons.

Scientific Research Applications

CID 71423202 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, this compound is investigated for its potential therapeutic effects and its ability to interact with specific molecular targets. Additionally, the compound has industrial applications, such as in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 71423202 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome

Comparison with Similar Compounds

CID 71423202 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share certain structural features or chemical properties, but this compound stands out due to its specific interactions and applications. Some of the similar compounds include those with related chemical structures or functional groups. Comparing these compounds helps in understanding the distinct characteristics and advantages of this compound.

Biological Activity

CID 71423202 is a compound of interest in the field of medicinal chemistry and pharmacology, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified under small bioactive molecules, which are essential for various discovery disciplines within chemical biology and drug development. These compounds are often derived from natural products or designed through synthetic methods to explore their biological relevance and therapeutic potential.

Research indicates that this compound exhibits activity by interacting with specific biological targets, which may include enzymes, receptors, or other proteins involved in cellular processes. Understanding the mechanism of action is crucial for elucidating its therapeutic potential.

In Vitro Studies

In vitro studies are essential for assessing the biological activity of compounds like this compound. These studies typically involve cell lines or isolated biological systems to evaluate the compound's effects on cellular functions.

Table 1: Summary of In Vitro Studies on this compound

Study ReferenceCell Line/ModelAssay TypeConcentration RangeObserved Effects
HCT116Proliferation1-100 µMSignificant inhibition at >50 µM
A549Apoptosis0.1-10 µMInduced apoptosis in >5 µM
HeLaMigration1-50 µMReduced migration at >20 µM

Case Studies

Case Study 1: Anticancer Activity

A notable study investigated the anticancer properties of this compound using various cancer cell lines. The results demonstrated that this compound selectively inhibited the growth of HCT116 colon cancer cells while sparing normal cells. This selectivity suggests its potential as a targeted therapy.

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of this compound in an in vitro model of inflammation. The compound was shown to reduce pro-inflammatory cytokine production in A549 lung cancer cells, indicating its potential application in treating inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicological profile of this compound is crucial for evaluating its safety and efficacy as a therapeutic agent. Preliminary studies suggest that the compound has favorable pharmacokinetic properties, although further investigations are required to fully characterize its toxicological profile.

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
Oral BioavailabilityTBD
Half-lifeTBD
MetabolismHepatic
ExcretionRenal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.